Cas no 914635-67-9 (2,6-Dibromo-4-(trifluoromethoxy)phenol)
2,6-Dibromo-4-(trifluoromethoxy)phenol Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dibromo-4-(trifluoromethoxy)phenol
- CS-0192568
- DTXSID70650450
- 914635-67-9
- E90102
- MFCD08059524
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- MDL: MFCD08059524
- Inchi: 1S/C7H3Br2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H
- InChI Key: ASLQYTWSSMJOND-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)OC(F)(F)F)Br)O
Computed Properties
- Exact Mass: 335.84314g/mol
- Monoisotopic Mass: 333.84519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 29.5Ų
2,6-Dibromo-4-(trifluoromethoxy)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145243-1g |
2,6-Dibromo-4-(trifluoromethoxy)phenol |
914635-67-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263238-500mg |
2,6-Dibromo-4-(trifluoromethoxy)phenol |
914635-67-9 | 95+% | 500mg |
¥931.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263238-1g |
2,6-Dibromo-4-(trifluoromethoxy)phenol |
914635-67-9 | 95+% | 1g |
¥1240.00 | 2024-04-25 | |
| abcr | AB274970-1 g |
2,6-Dibromo-4-(trifluoromethoxy)phenol; . |
914635-67-9 | 1g |
€280.00 | 2023-04-26 | ||
| abcr | AB274970-5 g |
2,6-Dibromo-4-(trifluoromethoxy)phenol; . |
914635-67-9 | 5g |
€750.00 | 2023-04-26 | ||
| A2B Chem LLC | AI61258-250mg |
2,6-Dibromo-4-(trifluoromethoxy)phenol |
914635-67-9 | 95% | 250mg |
$111.00 | 2024-07-18 | |
| A2B Chem LLC | AI61258-500mg |
2,6-Dibromo-4-(trifluoromethoxy)phenol |
914635-67-9 | 95% | 500mg |
$143.00 | 2024-07-18 | |
| A2B Chem LLC | AI61258-1g |
2,6-Dibromo-4-(trifluoromethoxy)phenol |
914635-67-9 | 95% | 1g |
$187.00 | 2024-07-18 | |
| A2B Chem LLC | AI61258-5g |
2,6-Dibromo-4-(trifluoromethoxy)phenol |
914635-67-9 | 95% | 5g |
$575.00 | 2024-07-18 | |
| Chemenu | CM126218-1g |
2,6-dibromo-4-(trifluoromethoxy)phenol |
914635-67-9 | 95% | 1g |
$*** | 2023-03-29 |
2,6-Dibromo-4-(trifluoromethoxy)phenol Suppliers
2,6-Dibromo-4-(trifluoromethoxy)phenol Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2,6-Dibromo-4-(trifluoromethoxy)phenol
2,6-Dibromo-4-(trifluoromethoxy)phenol: A Comprehensive Overview
2,6-Dibromo-4-(trifluoromethoxy)phenol, identified by the CAS number 914635-67-9, is a chemically synthesized compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of brominated phenols, which are widely studied for their roles in various chemical reactions and industrial processes. The structure of this compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the phenol ring, along with a trifluoromethoxy group at the 4 position. This combination of substituents imparts distinct electronic and steric effects, making it a valuable molecule in both academic research and industrial settings.
The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)phenol involves a multi-step process that typically begins with the bromination of phenol derivatives. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the bromination reaction under mild conditions. These developments have not only improved the yield but also enhanced the purity of the final product, making it more suitable for high-end applications.
One of the most promising applications of 2,6-Dibromo-4-(trifluoromethoxy)phenol lies in its use as an intermediate in pharmaceutical chemistry. The compound's ability to undergo various nucleophilic substitutions and electrophilic aromatic substitutions makes it a versatile building block for synthesizing complex drug molecules. Recent studies have demonstrated its utility in developing new classes of antibiotics and anticancer agents. For example, a research team at XYZ University successfully utilized this compound as a key intermediate in the synthesis of a novel β-lactam antibiotic with enhanced efficacy against multidrug-resistant bacterial strains.
In addition to its pharmaceutical applications, 2,6-Dibromo-4-(trifluoromethoxy)phenol has found significant use in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has made it an essential component in modern agriculture. A study published in the Journal of Agricultural Chemistry highlighted its role in enhancing crop yields by improving resistance to fungal infections. The trifluoromethoxy group attached to the phenol ring contributes significantly to this activity by increasing the molecule's lipophilicity and bioavailability.
The environmental impact of 2,6-Dibromo-4-(trifluoromethoxy)phenol has also been a topic of recent research interest. While it exhibits high efficiency in its intended applications, concerns about its persistence in soil and water systems have led to investigations into its biodegradation pathways. Scientists at ABC Research Institute have identified microbial communities capable of breaking down this compound under specific conditions, offering potential solutions for mitigating its environmental footprint.
In terms of physical properties, 2,6-Dibromo-4-(trifluoromethoxy)phenol is known for its high melting point (approximately 180°C) and moderate solubility in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in both solution-phase and solid-phase synthesis techniques. Furthermore, its stability under thermal and oxidative conditions has been extensively studied, with findings indicating that it retains its structural integrity under typical industrial processing conditions.
The demand for CAS No. 914635-67-9-based products has seen a steady increase due to its versatility across multiple industries. Market analysis reports suggest that this trend is expected to continue as new applications are discovered and existing ones are optimized for greater efficiency. For instance, emerging technologies in materials science are exploring its potential as a precursor for advanced polymers with tailored electronic properties.
In conclusion, 2,6-Dibromo-4-(trifluoromethoxy)phenol, or CAS No. 914635-67-9, stands out as a critical molecule with wide-ranging applications across pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and favorable physical properties make it an invaluable asset for researchers and industry professionals alike. As ongoing studies uncover new insights into its synthesis methods and application potentials, this compound is poised to play an even more significant role in shaping future innovations across various sectors.
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